キナクリン二塩酸塩二水和物

概要

説明

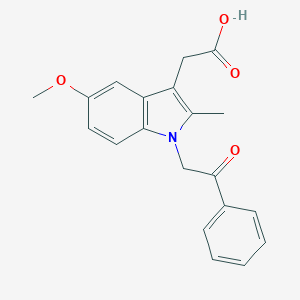

Quinacrine dihydrochloride dihydrate is a derivative of acridine, a heterocyclic compound. Historically, it has been widely used as an antimalarial drug but has since been superseded by chloroquine. It has also found applications as an anthelmintic and in the treatment of giardiasis and malignant effusions. Additionally, it is used in cell biological experiments as an inhibitor of phospholipase A2 .

科学的研究の応用

Quinacrine dihydrochloride dihydrate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying intercalation and binding to DNA.

Biology: It serves as a staining agent for DNA and is used in various biophysical studies.

Industry: It is used in the production of dyes and pigments, leveraging its acridine structure.

作用機序

Target of Action

Quinacrine dihydrochloride dihydrate primarily targets deoxyribonucleic acid (DNA) . It binds to DNA in vitro by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) . It also acts as an inhibitor of phospholipase A2 .

Mode of Action

Quinacrine’s interaction with its targets leads to significant changes in cellular processes. By binding to DNA, it inhibits the transcription and translation to RNA . Fluorescence studies using Giardia suggest that the outer membranes may be involved . As an inhibitor of phospholipase A2, it interferes with the metabolism of phospholipids .

Biochemical Pathways

Quinacrine affects several biochemical pathways. It inhibits succinate oxidation and interferes with electron transport . By binding to nucleoproteins, quinacrine suppresses the lupus erythematous cell factor . It also acts as a strong inhibitor of cholinesterase . Furthermore, it has actions on nuclear proteins, the arachidonic acid pathway, and multi-drug resistance, as well as actions on signaling proteins in the cytoplasm .

Pharmacokinetics

It is known that quinacrine can produce a yellow stain in the skin as well as areas of discoloration appearing like “black and blue marks” or bruises presumably due to melanin binding . Long-term high-dose malarial suppressive therapy was occasionally associated with reversible hepatitis presumably due to quinacrine’s tendency to concentrate in the liver .

Result of Action

Quinacrine has been used as an antimalarial drug and as an antibiotic . It is used to treat giardiasis, a protozoal infection of the intestinal tract, and certain types of lupus erythematosus, an inflammatory disease that affects the joints, tendons, and other connective tissues and organs . Quinacrine may be injected into the space surrounding the lungs to prevent reoccurrence of pneumothorax .

Action Environment

The action, efficacy, and stability of quinacrine can be influenced by various environmental factors. For instance, the concentration of quinacrine in the liver can lead to reversible hepatitis during long-term high-dose malarial suppressive therapy . The staining of the skin and discoloration are presumably due to melanin binding, which suggests that the presence of melanin in the environment could influence the action of quinacrine .

生化学分析

Biochemical Properties

Quinacrine dihydrochloride dihydrate is known to interact with various enzymes and proteins. It inhibits succinate oxidation and interferes with electron transport . In addition, by binding to nucleoproteins, quinacrine dihydrochloride dihydrate suppresses the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase .

Cellular Effects

Quinacrine dihydrochloride dihydrate has significant effects on various types of cells and cellular processes. It is used to treat giardiasis, a protozoal infection of the intestinal tract, and certain types of lupus erythematosus, an inflammatory disease that affects the joints, tendons, and other connective tissues and organs . It appears to interfere with the parasite’s metabolism .

Molecular Mechanism

Quinacrine dihydrochloride dihydrate does not appear to localize to the nucleus of Giardia trophozoites, suggesting that DNA binding may not be the primary mechanism of its antimicrobial action .

Temporal Effects in Laboratory Settings

It is known that quinacrine dihydrochloride dihydrate is used in cell biological experiments as an inhibitor of phospholipase A2 .

Dosage Effects in Animal Models

The effects of quinacrine dihydrochloride dihydrate vary with different dosages in animal models. For instance, the LD50 in rats is 900 mg/kg and in mice is 1000 mg/kg . Symptoms of overdose include seizures, hypotension, cardiac arrhythmias, and cardiovascular collapse .

Metabolic Pathways

It is known to inhibit succinate oxidation and interfere with electron transport .

Transport and Distribution

It is known that quinacrine dihydrochloride dihydrate does not appear to localize to the nucleus of Giardia trophozoites .

Subcellular Localization

It is known that quinacrine dihydrochloride dihydrate does not appear to localize to the nucleus of Giardia trophozoites .

準備方法

Synthetic Routes and Reaction Conditions

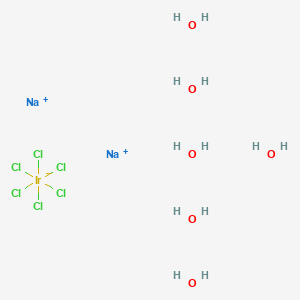

The synthesis of quinacrine dihydrochloride dihydrate involves the reaction of 6-chloro-9-(4-diethylamino-1-methylbutylamino)-2-methoxyacridine with hydrochloric acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the dihydrochloride dihydrate salt .

Industrial Production Methods

Industrial production of quinacrine dihydrochloride dihydrate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then crystallized and purified to obtain the dihydrate form .

化学反応の分析

Types of Reactions

Quinacrine dihydrochloride dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify its functional groups, altering its chemical properties.

Substitution: It can undergo substitution reactions, particularly at the acridine ring, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperature, pH, and solvent systems to facilitate the desired reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinacrine N-oxide, while substitution reactions can yield various substituted acridine derivatives .

類似化合物との比較

Quinacrine dihydrochloride dihydrate is compared with other similar compounds, such as:

Acridine Orange: Used as a cytochemical stain for cell nuclei.

Acriflavine: Known for its antibacterial properties.

Amsacrine: Used as an antineoplastic agent.

Ethacridine: Used as an antiseptic

These compounds share the acridine structure but differ in their specific applications and properties, highlighting the unique versatility of quinacrine dihydrochloride dihydrate .

特性

CAS番号 |

6151-30-0 |

|---|---|

分子式 |

C23H33Cl2N3O2 |

分子量 |

454.4 g/mol |

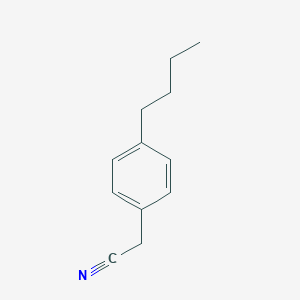

IUPAC名 |

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrate;hydrochloride |

InChI |

InChI=1S/C23H30ClN3O.ClH.H2O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H;1H2 |

InChIキー |

SHUFTPHVWKTNFH-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.O.O.Cl.Cl |

正規SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.O.Cl |

Key on ui other cas no. |

6151-30-0 69-05-6 |

ピクトグラム |

Irritant |

関連するCAS |

83-89-6 (Parent) |

同義語 |

Acrichine Atabrine Atebrin Dihydrochloride, Quinacrine Dimesylate, Quinacrine Hydrochloride, Quinacrine Mepacrine Monoacetate, Quinacrine Monohydrochloride, Quinacrine Monomesylate, Quinacrine Quinacrine Quinacrine Dihydrochloride Quinacrine Dihydrochloride, Dihydrate Quinacrine Dihyrochloride, (R)-Isomer Quinacrine Dihyrochloride, (S)-Isomer Quinacrine Dimesylate Quinacrine Hydrochloride Quinacrine Monoacetate Quinacrine Monohydrochloride Quinacrine Monomesylate Quinacrine, (+-)-Isomer Quinacrine, (R)-Isomer Quinacrine, (S)-Isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary degradation pathways of Quinacrine dihydrochloride dihydrate?

A1: Research indicates that Quinacrine dihydrochloride dihydrate undergoes degradation through various pathways depending on the conditions.

- Thermal Degradation: The primary thermal degradation product, both in solid form and solution, is the N-deethyl compound. [] This suggests a loss of an ethyl group from the nitrogen atom within the molecule's structure.

- Oxidative Degradation: In solution, Quinacrine tertiary amine oxide forms as a significant impurity, indicating oxidative stress. [] This highlights the molecule's susceptibility to oxidation.

- Photolytic Degradation: Exposure to light leads to the formation of two photolytic impurities. One forms through aromatic amine cleavage, and the other through O-demethylation. [] This emphasizes the importance of light protection during storage and handling.

Q2: How stable is Quinacrine dihydrochloride dihydrate in different conditions?

A2:

- Solid State: Thermal analysis reveals a two-step dehydration process in the solid state, ultimately leading to the destruction of the crystal lattice. [] This suggests that the compound might require specific storage conditions to maintain its stability.

- Aqueous Solutions: While the provided research doesn't specify stability in various solutions, it highlights degradation pathways in aqueous environments. [] Further research is needed to determine the compound's stability in different solvents and formulations.

Q3: Are there any identified impurities in Quinacrine dihydrochloride dihydrate, and what are their potential toxicity risks?

A3: Yes, researchers have identified seven related compounds within Quinacrine dihydrochloride dihydrate using liquid chromatography-ion trap mass spectrometry. [] Notably:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium](/img/structure/B26960.png)

![Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B26973.png)